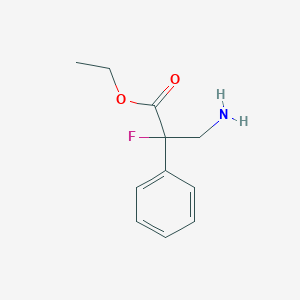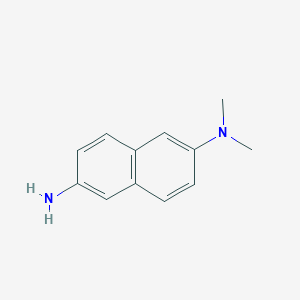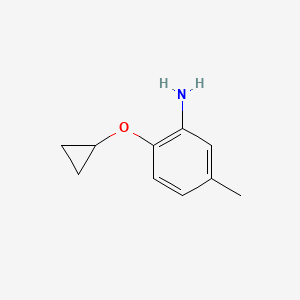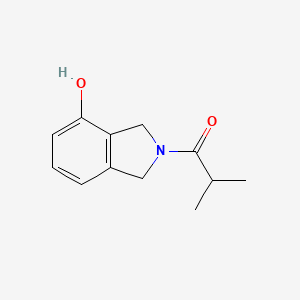
Ethyl 3-amino-2-fluoro-2-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-2-fluoro-2-phenylpropanoate is an organic compound with the molecular formula C11H14FNO2 It is a derivative of phenylpropanoic acid and contains an amino group, a fluoro group, and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-2-fluoro-2-phenylpropanoate typically involves the reaction of ethyl 2-fluoro-3-oxo-3-phenylpropanoate with an appropriate amine source under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-amino-2-fluoro-2-phenylpropanoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles such as hydroxyl or thiol groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or thiourea.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of hydroxyl or thiol derivatives.
Applications De Recherche Scientifique
Ethyl 3-amino-2-fluoro-2-phenylpropanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 3-amino-2-fluoro-2-phenylpropanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluoro group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-phenylpropanoate: Similar structure but lacks the amino and fluoro groups.
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate: Contains a fluoro group but lacks the amino group.
Ethyl cinnamate: Contains a phenyl group but lacks the amino and fluoro groups.
Uniqueness
Ethyl 3-amino-2-fluoro-2-phenylpropanoate is unique due to the presence of both an amino group and a fluoro group, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H14FNO2 |
|---|---|
Poids moléculaire |
211.23 g/mol |
Nom IUPAC |
ethyl 3-amino-2-fluoro-2-phenylpropanoate |
InChI |
InChI=1S/C11H14FNO2/c1-2-15-10(14)11(12,8-13)9-6-4-3-5-7-9/h3-7H,2,8,13H2,1H3 |
Clé InChI |
BKYUGIHVSDYXFJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CN)(C1=CC=CC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(3-Bromophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13240463.png)
![4-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B13240471.png)
![tert-Butyl N-{3-[2-(2-bromoethoxy)ethoxy]propyl}carbamate](/img/structure/B13240478.png)
![1-[1-(Aminomethyl)cyclopentyl]-3-(methylamino)propan-2-ol](/img/structure/B13240484.png)

![2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine](/img/structure/B13240501.png)
![1-[(3-Fluorophenyl)sulfanyl]propan-2-one](/img/structure/B13240504.png)


![4-[3-(Propan-2-yl)phenyl]oxolan-3-one](/img/structure/B13240516.png)
![N-[4-(2-chloro-1-hydroxyethyl)phenyl]-N-ethylmethanesulfonamide](/img/structure/B13240535.png)
![3A-(bromomethyl)-2-methyl-octahydrofuro[3,2-c]pyridine](/img/structure/B13240537.png)
